molecular formula C7H13NO2 B6329795 (3S,5R)-5-Methylpiperidine-3-carboxylic acid CAS No. 1638744-19-0

(3S,5R)-5-Methylpiperidine-3-carboxylic acid

Cat. No.: B6329795
CAS No.: 1638744-19-0
M. Wt: 143.18 g/mol
InChI Key: CBDSIHCOUDRMMA-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5R)-5-Methylpiperidine-3-carboxylic acid is a chiral compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This specific compound is characterized by its unique stereochemistry, with the (3S,5R) configuration indicating the spatial arrangement of its substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-Methylpiperidine-3-carboxylic acid typically involves multiple steps starting from readily available starting materials. One common method involves the alkylation of a lithiated intermediate, followed by reduction and rearrangement to generate a protected piperidine intermediate. The final product is obtained after deprotection and amide formation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques such as preparative high-performance liquid chromatography (HPLC) for the isolation and purification of the compound . These methods ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-Methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.

    Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,5R)-5-Methylpiperidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3S,5R)-5-Methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl and (3S,5R)-Carbapenam-3-carboxylic acid .

Uniqueness

What sets (3S,5R)-5-Methylpiperidine-3-carboxylic acid apart is its specific stereochemistry, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3S,5R)-5-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-2-6(7(9)10)4-8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDSIHCOUDRMMA-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.